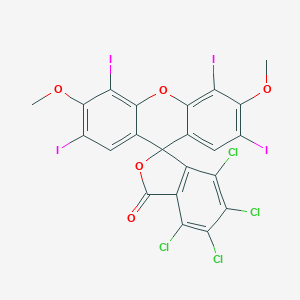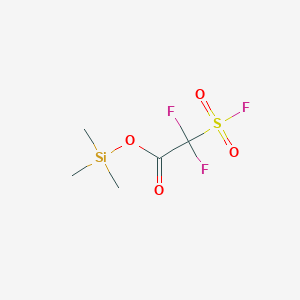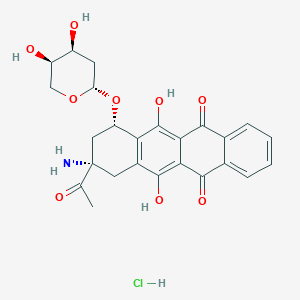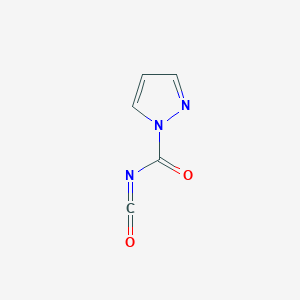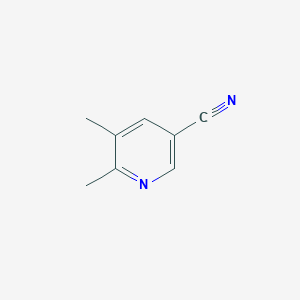![molecular formula C9H12N2O2 B040783 Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) CAS No. 114604-88-5](/img/structure/B40783.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP is a cyclic imide with a fused pyrazine ring and a hexahydrocyclopentapyrazine ring. This compound has attracted significant attention due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of EPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and proteins. EPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPP has been reported to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development. EPP has also been reported to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
EPP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug discovery and development. However, EPP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on EPP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. In addition, further research is needed to determine the potential toxicity of EPP and its suitability for use in clinical settings.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action and physiological effects of EPP and to determine its suitability for use in clinical settings.
合成方法
The synthesis of EPP can be achieved through several methods, including the reaction of maleic anhydride with ethyl vinyl ether in the presence of a catalyst, the reaction of maleic anhydride with 1,5-hexadiene, and the reaction of maleic anhydride with cyclohexene. These methods have been reported to yield EPP in good to excellent yields.
科学研究应用
EPP has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development.
属性
CAS 编号 |
114604-88-5 |
|---|---|
产品名称 |
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
(3E,8aS)-3-ethylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2+/t7-/m0/s1 |
InChI 键 |
ZNFUNIIHSUSXNE-NZDKBLAQSA-N |
手性 SMILES |
C/C=C/1\C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
规范 SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



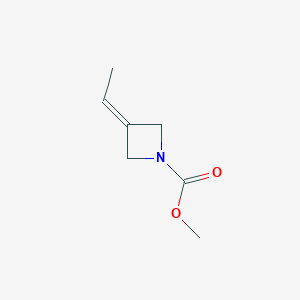

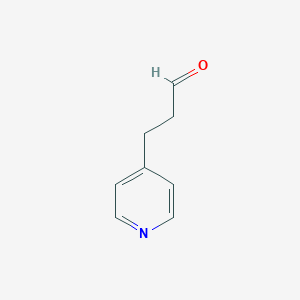
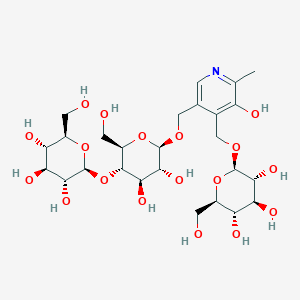
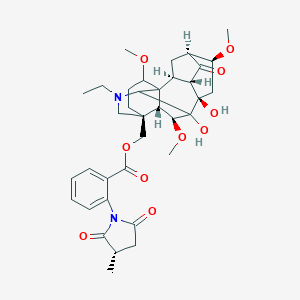
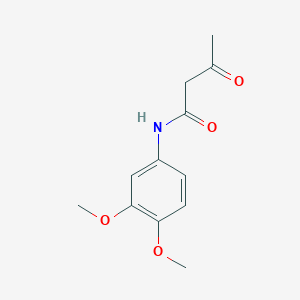
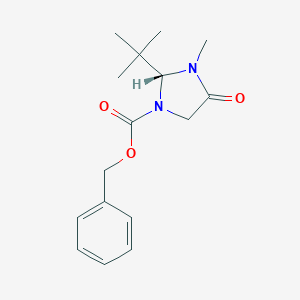
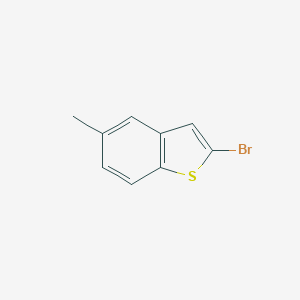
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
